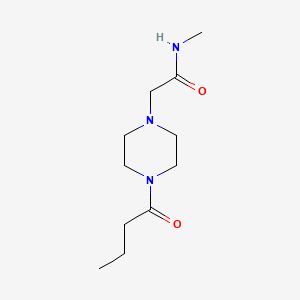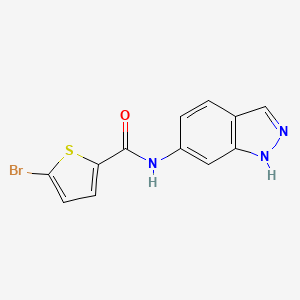
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. It has also been suggested that the compound interacts with specific receptors and enzymes in the body to produce its effects.
Biochemical and physiological effects:
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been shown to produce various biochemical and physiological effects in the body. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which play a crucial role in the development of various diseases. The compound has also been shown to inhibit the activity of specific enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been reported to enhance the expression of specific proteins such as Bcl-2 and p21, which regulate cell survival and apoptosis.
实验室实验的优点和局限性
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound is also soluble in various solvents, which makes it suitable for use in different experimental setups. However, the compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Therefore, caution should be exercised when using the compound in experiments involving animals or humans.
未来方向
There are several future directions for research on 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide. One area of research is to investigate the compound's potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetics and toxicity profile. Another area of research is to explore the compound's potential as a chemical probe for studying specific signaling pathways and enzymes. The compound's ability to modulate various signaling pathways makes it a promising tool for investigating the underlying mechanisms of various diseases. Additionally, further studies are needed to investigate the compound's potential as a drug delivery system for targeted drug delivery. The compound's ability to selectively bind to specific receptors and enzymes makes it a promising candidate for developing targeted drug delivery systems.
合成方法
The synthesis of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide involves the reaction of N-methylacetamide with 4-butanoylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been optimized and improved by various researchers to make it more efficient and cost-effective.
科学研究应用
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-4-11(16)14-7-5-13(6-8-14)9-10(15)12-2/h3-9H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWUZNFPHDTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)
![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)